3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide
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Overview
Description
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dimethylbenzimidazolium core, and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure but lacking the ethoxyphenyl and oxoethyl groups.
Benzimidazole: Another related compound with a benzimidazole core but different substituents.
1,2-Dimethylimidazole: A compound with a similar dimethyl substitution pattern but lacking the additional functional groups.
Uniqueness
3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide is a derivative of benzo[d]imidazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, structure-activity relationships (SAR), and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves the reaction between appropriate benzo[d]imidazole derivatives and 4-ethoxyphenyl acetic acid derivatives. The resulting product is characterized by its imidazolium salt structure, which is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6i | HepG2 | 21.48 | Induces apoptosis and cell cycle arrest |
61 | MCF-7 | 0.51 | Selective cytotoxicity via apoptosis |
The compound 6i , for example, demonstrated an ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic factors such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
The mechanism by which This compound exerts its biological effects likely involves multiple pathways:
- Cell Cycle Arrest : Similar compounds have been shown to halt the cell cycle at various phases, particularly G1 and G2/M phases.
- Apoptosis Induction : The activation of apoptotic pathways is a common feature among imidazole derivatives, often mediated by mitochondrial dysfunction and subsequent activation of caspases.
- Kinase Inhibition : Some benzo[d]imidazole derivatives exhibit inhibitory effects on key kinases involved in cancer progression, including EGFR and mTOR .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Factors influencing activity include:
- Substituent Positioning : The presence of electron-donating or withdrawing groups on the aromatic rings can significantly affect potency.
- Alkyl Chain Length : Variations in alkyl chain length between functional groups can enhance or reduce activity.
For instance, compounds with a longer alkyl chain between the imidazole and aromatic rings often exhibit improved cytotoxicity due to better solubility and cellular uptake .
Case Studies
Several studies have focused on related compounds to elucidate their biological profiles:
- Study on Imidazolium Salts : A series of N-substituted carbazole imidazolium salts were evaluated for their cytotoxicity against human tumor cell lines, revealing IC50 values ranging from 0.51 to 5 µM across various cell types .
- Mechanistic Insights : Research indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-ethoxyphenyl)ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2O2.BrH/c1-4-23-16-11-9-15(10-12-16)19(22)13-21-14(2)20(3)17-7-5-6-8-18(17)21;/h5-12H,4,13H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEONWILZNASKLQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C(=[N+](C3=CC=CC=C32)C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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